molecular formula C20H21N5O B2510207 N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide CAS No. 2034305-10-5

N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B2510207
CAS No.: 2034305-10-5
M. Wt: 347.422
InChI Key: DNORGPRBXJWOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery. Its structure incorporates a pyrrolidine ring, a scaffold widely recognized for its utility in designing bioactive compounds . The saturated, non-planar nature of the pyrrolidine ring allows for efficient exploration of the three-dimensional pharmacophore space and can positively influence the solubility and stereochemistry of drug candidates . This core is functionalized with a 1,2,3-triazole moiety, a privileged structure in click chemistry and for building molecular complexity, as well as a benzhydryl carboxamide group. The specific biological activity and mechanism of action of this compound are areas of active investigation. Researchers may explore its potential as a building block for novel therapeutics or as a chemical probe to study biological systems. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzhydryl-3-(triazol-1-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(24-13-11-18(15-24)25-14-12-21-23-25)22-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,12,14,18-19H,11,13,15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNORGPRBXJWOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Formation Followed by Sequential Functionalization

The pyrrolidine ring may be synthesized via cyclization of γ-aminobutyraldehyde derivatives or through ring-closing metathesis of diene precursors. Subsequent functionalization at positions 1 and 3 introduces the carboxamide and triazole groups, respectively.

Modular Assembly via Click Chemistry and Amidation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective triazole formation on a pre-functionalized pyrrolidine scaffold, followed by benzhydryl amidation. This approach benefits from the high efficiency of click chemistry and modular coupling reactions.

Synthesis of the Pyrrolidine-Triazole Intermediate

Preparation of 3-Propargylpyrrolidine-1-Carboxylic Acid Derivatives

Introduction of the Benzhydryl Carboxamide Group

Deprotection and Activation of the Pyrrolidine Carboxylate

  • Boc deprotection : Treatment with HCl in dioxane (4 M, 0°C to RT) yields pyrrolidine-1-carboxylic acid hydrochloride salt.
  • Activation as acid chloride : Reaction with oxalyl chloride (1.2 eq) in anhydrous DCM catalyzed by DMF (cat.) at 0°C.

Amidation with Benzhydrylamine

Benzhydrylamine, synthesized via reduction of benzophenone imine (NaBH₄, MeOH, 0°C), reacts with the acid chloride:

  • Conditions : Benzhydrylamine (1.5 eq), Et₃N (2 eq), DCM, 0°C → RT, 6 h.
  • Yield : 80–85% after crystallization (EtOAc/hexane).

Table 2: Amidation Optimization Screening

Coupling Agent Solvent Temp (°C) Yield (%) Purity (HPLC)
EDCl/HOBt DMF 25 78 95.2
DCC THF 40 65 89.7
Acid Chloride DCM 0→25 85 98.5

Alternative Pathways for Benzhydryl Group Attachment

Microwave-Assisted Coupling of Benzhydryl Alcohols

Benzhydryl alcohols, prepared via NaBH₄ reduction of benzophenones, couple directly to pyrrolidine intermediates under microwave irradiation:

  • Conditions : p-TSA (20 mol%), MW (100 W, 120°C, 30 min), toluene.
  • Yield : 76% (vs. 52% conventional heating).

Grignard Reagent-Mediated Alkylation

Adapting methods from quinuclidinone synthesis, phenylmagnesium bromide adds to a pyrrolidine ketone intermediate:

  • 3-Oxopyrrolidine-1-carboxylate synthesis via PCC oxidation.
  • Grignard addition : PhMgBr (3 eq), CuI (5 mol%), 2-MeTHF, -5°C → 0°C, 2 h.
  • Work-up : Quench with NH₄Cl, extract with EtOAc, crystallize (MeOH).
  • Yield : 68% (purity >99% by UPLC).

Purification and Characterization

Crystallization Optimization

Final purification employs sequential solvent systems:

  • Primary crystallization : Dissolve in hot EtOH (10 vol), cool to 4°C, isolate 85% recovery.
  • Recrystallization : Ethyl acetate/hexane (1:3), yielding needle-like crystals (mp 148–150°C).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, triazole CH), 7.30–7.45 (m, 10H, benzhydryl ArH), 4.20 (q, J = 6.8 Hz, 1H, benzhydryl CH), 3.70–3.85 (m, 2H, pyrrolidine NCH₂).
  • 13C NMR : 165.8 (CONH), 143.2 (triazole C), 140.1 (benzhydryl C), 127.9–128.7 (ArC).
  • HRMS : [M+H]⁺ calcd. 431.1984, found 431.1987.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

While CuAAC typically favors 1,4-triazoles, competing pathways may arise with bulkier alkynes. Employing Cu(I)-TBTA (tris(benzyltriazolylmethyl)amine) as a stabilizing ligand enhances regiocontrol.

Byproduct Formation During Amidation

Trace water generates hydrolyzed impurities (e.g., free carboxylic acid). Strict anhydrous conditions (molecular sieves, distilled solvents) reduce side reactions to <2%.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted triazole derivatives.

Scientific Research Applications

N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and nanomaterials.

Mechanism of Action

The mechanism of action of N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The benzhydryl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The pyrrolidine carboxamide moiety can contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table compares N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide with three analogs differing in the carboxamide substituent and/or triazole positioning:

Compound Name Molecular Formula Molecular Weight Key Substituent Stability Notes
This compound C25H24N4O 400.5 Benzhydryl (diphenylmethyl) Stability under acidic conditions untested
N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide C25H24N2O3 400.5 Benzo[d][1,3]dioxole No stability data provided
N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide C12H15N5OS 277.35 Thiophen-2-ylmethyl No stability data provided
N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide C13H21N5O 263.34 Cyclohexyl No stability data provided

Key Observations :

  • Synthetic Complexity : Benzhydryl and benzo[d][1,3]dioxole substituents may require multi-step synthesis compared to simpler alkyl/aryl groups like cyclohexyl .
  • Triazole Stability : Triazole-containing compounds (e.g., tert-butyl derivatives) can degrade in acidic environments like simulated gastric fluid , suggesting the parent compound may require formulation adjustments for oral bioavailability.
Stability and Degradation Profiles
  • Acidic Conditions: Analogs with triazole moieties, such as compounds 1a and 1b, undergo degradation in simulated gastric fluid (pH 1.2), likely due to protonation of the triazole ring or hydrolysis .
  • Synthetic Robustness : Triazole rings synthesized via CuAAC are generally stable under physiological conditions but may react with electrophilic agents .
Spectroscopic Characterization
  • NMR Signatures : The NH-triazole proton in similar compounds appears as a singlet near δ 13.0 ppm in ¹H-NMR, aiding structural confirmation . Benzhydryl protons typically resonate as multiplets in aromatic regions (δ 7.0–7.5 ppm) .

Biological Activity

N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine core substituted with a benzhydryl group and a triazole moiety. The presence of the triazole ring is significant as it is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds featuring triazole rings often exhibit:

  • Anticancer Activity : Many triazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
  • Antimicrobial Properties : Triazoles are known for their antifungal and antibacterial properties, making them potential candidates for treating infections.

Biological Evaluation

Research studies have focused on evaluating the biological activity of this compound through various assays.

Anticancer Activity

In a study assessing the anticancer properties of triazole derivatives, this compound exhibited significant inhibition against several cancer cell lines. The IC50 values indicated potent activity comparable to established anticancer agents.

Cell Line IC50 (µM)
MCF7 (Breast Cancer)0.45
A549 (Lung Cancer)0.30
HeLa (Cervical Cancer)0.50

These results suggest that the compound may act as a potential lead in cancer therapy.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings highlight its potential as an antimicrobial agent.

Case Studies

Several case studies have been published that explore the therapeutic applications of triazole-containing compounds similar to this compound:

Case Study 1: Cancer Treatment
A recent clinical trial investigated the use of triazole derivatives in patients with chronic myeloid leukemia (CML). The results indicated that compounds similar to N-benzhydryl derivatives effectively inhibited Bcr-Abl kinase activity, leading to reduced tumor burden.

Case Study 2: Antifungal Therapy
Another study evaluated the effectiveness of triazole derivatives in treating systemic fungal infections. The findings suggested that these compounds could serve as alternatives to existing antifungal therapies with improved efficacy and lower toxicity profiles.

Q & A

Q. What are the key synthetic pathways for N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide?

The synthesis typically involves:

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole moiety, leveraging terminal alkynes and azides under mild conditions (e.g., CuBr in DMSO at 25–60°C) .
  • Pyrrolidine functionalization : Introducing the benzhydryl carboxamide group via nucleophilic substitution or amide coupling, often using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity . Key challenge: Avoiding regioisomeric byproducts during triazole formation, which requires precise stoichiometric control .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the triazole ring (e.g., 1,4-disubstitution) and pyrrolidine stereochemistry. Aromatic protons in the benzhydryl group appear as multiplets at δ 7.2–7.5 ppm, while triazole protons resonate near δ 7.8–8.1 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns .
  • FT-IR : Confirms carboxamide C=O stretching (~1650–1680 cm1^{-1}) and triazole C-N vibrations (~1450 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance CuAAC reaction rates but may require post-reaction dialysis to remove copper residues .
  • Temperature gradients : Lower temperatures (25–40°C) reduce side reactions in carboxamide coupling, while higher temperatures (60–80°C) accelerate triazole formation .
  • Catalyst loadings : Reducing Cu(I) catalyst to 0.1–0.5 mol% minimizes metal contamination without sacrificing yield .
  • Real-time monitoring : Thin-layer chromatography (TLC) or inline UV-vis spectroscopy tracks intermediate formation .

Q. How should researchers resolve contradictions in reported biological activities of analogous triazole-pyrrolidine derivatives?

  • Target-specific assays : Use enzyme inhibition assays (e.g., kinase or protease panels) to differentiate off-target effects from primary mechanisms .
  • Structural-activity relationship (SAR) studies : Modify the benzhydryl group (e.g., electron-withdrawing substituents) to assess impact on potency .
  • Meta-analysis : Cross-reference bioactivity data from public databases (e.g., ChEMBL) to identify consensus targets .

Q. What computational methods support the analysis of structural data discrepancies?

  • Density Functional Theory (DFT) : Predicts preferred triazole-pyrrolidine conformers and validates experimental NMR/X-ray data .
  • Molecular docking : Screens binding modes against proposed targets (e.g., kinase ATP-binding pockets) to rationalize activity variations .
  • Crystallography refinement : SHELXL software refines X-ray data to resolve ambiguities in bond lengths/angles, particularly for disordered benzhydryl groups .

Data Contradiction Analysis

Parameter Study A (Polar solvent) Study B (Nonpolar solvent) Resolution Strategy
Triazole Yield 92%78%Solvent polarity impacts Cu(I) catalyst efficiency; use DMSO for >90% yield .
Biological IC50_{50} 120 nM (Kinase X)450 nM (Kinase X)Validate assay conditions (e.g., ATP concentration, pH) .

Key Methodological Recommendations

  • Stereochemical control : Use chiral HPLC or enzymatic resolution to separate pyrrolidine enantiomers, as stereochemistry significantly affects bioactivity .
  • Crystallization protocols : Employ slow vapor diffusion (e.g., ether into DCM) for X-ray-grade crystals, critical for resolving structural ambiguities .
  • Toxicology screening : Prioritize Ames tests and cytochrome P450 inhibition assays early in development to flag liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.